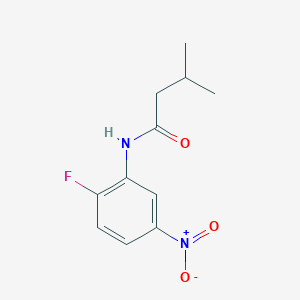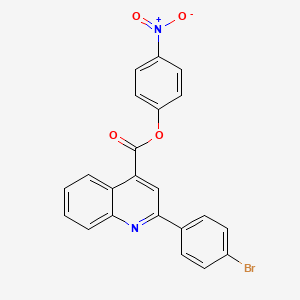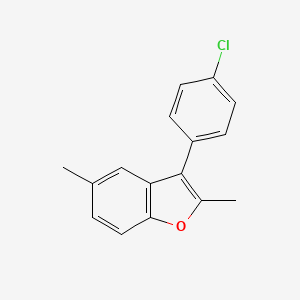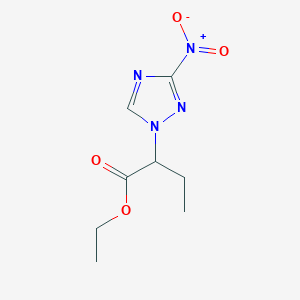![molecular formula C22H24F4N2O5 B12462617 ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the carbamate linkage through the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with an appropriate isocyanate. This intermediate is then reacted with ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)propanoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H24F4N2O5 |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C22H24F4N2O5/c1-4-33-19(29)21(22(24,25)26,15-6-8-16(23)9-7-15)28-20(30)27-12-11-14-5-10-17(31-2)18(13-14)32-3/h5-10,13H,4,11-12H2,1-3H3,(H2,27,28,30) |
Clave InChI |
QKBQGFFISLQLKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-dimethyl-2-oxobutyl 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462547.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)

![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)

![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)

![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)

![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
